molecular formula C6H11NO B12977964 4-Methoxy-1,2,3,4-tetrahydropyridine

4-Methoxy-1,2,3,4-tetrahydropyridine

Cat. No.: B12977964
M. Wt: 113.16 g/mol
InChI Key: XLINOELBESKSFZ-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement can also lead to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported for the synthesis of tetrahydropyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidative reactions can be carried out using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of borohydride reagents or catalytic hydrogenation.

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated piperidine compounds.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research has indicated its potential as an anticancer and anti-tubercular agent.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of Parkinson’s disease research, the compound is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic neuronal damage . This mechanism is crucial for understanding its neurotoxic effects and potential therapeutic applications.

Comparison with Similar Compounds

4-Methoxy-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-methoxy-1,2,3,4-tetrahydropyridine

InChI

InChI=1S/C6H11NO/c1-8-6-2-4-7-5-3-6/h2,4,6-7H,3,5H2,1H3

InChI Key

XLINOELBESKSFZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC=C1

Origin of Product

United States

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